A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3-O-trans-p-coumaroyltormentic Acid
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3-O-trans-p-coumaroyltormentic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-O-trans-p-coumaroyltormentic acid, a significant ursane-type pentacyclic triterpenoid (B12794562).[1] Esteemed for its diverse pharmacological potential, this compound has garnered attention for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6] This guide details its primary natural sources, presents methodologies for its extraction and characterization, and elucidates key signaling pathways through which it exerts its biological effects.
Natural Sources of 3-O-trans-p-coumaroyltormentic Acid
3-O-trans-p-coumaroyltormentic acid has been isolated from a variety of plant species. The concentration and presence can vary significantly based on the plant part, geographical location, and cultivation methods. The following table summarizes the key botanical sources identified in the scientific literature.
| Plant Species (Scientific Name) | Family | Plant Part(s) | Reported Yield / Notes |
| Aronia melanocarpa (Black Chokeberry) | Rosaceae | Berries | Isolated via activity-guided fractionation; specific yield not detailed.[2] |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves, Callus Culture | Identified as a constituent of leaves.[1][6] Callus cultures produce a mixture of cis and trans isomers, with total triterpene content reaching approximately 50 mg/g dry weight.[7][8] |
| Berberis koreana (Korean Barberry) | Berberidaceae | Not specified | Reported as a known source of the compound.[9] |
| Ficus mucuso | Moraceae | Not specified | Reported as a known source of the compound.[9] |
Experimental Protocols: Isolation and Characterization
The isolation and purification of 3-O-trans-p-coumaroyltormentic acid from plant matrices involve a multi-step process combining extraction and chromatography.
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Preparation of Plant Material : The selected plant parts (e.g., dried berries or leaves) are ground into a fine powder to maximize the surface area for solvent extraction.[2][10]
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Solvent Extraction : The powdered material is extracted with an organic solvent, typically ethanol (B145695) or methanol, often at room temperature over an extended period or under reflux. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.[10]
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Solvent Partitioning : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297). This step separates compounds based on their polarity, with triterpenoids like 3-O-trans-p-coumaroyltormentic acid concentrating in the ethyl acetate fraction.[10]
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Column Chromatography : The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, commonly using a mixture of hexane (B92381) and ethyl acetate, is employed to separate the compounds into fractions of decreasing polarity.[2][10]
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High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing the target compound (e.g., by Thin Layer Chromatography) are pooled and subjected to further purification using preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.[2][4]
The definitive identification of the isolated compound is achieved through modern spectroscopic techniques.
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The compound typically shows quasimolecular ion peaks at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode, corresponding to a molecular weight of 634.[2]
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Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR spectroscopy are employed for complete structural elucidation. ¹H NMR spectra confirm the presence of a trans-p-coumaroyl moiety with characteristic signals for trans-conjugated olefinic protons and a 1,4-disubstituted benzene (B151609) ring, while the remaining signals are typical for a triterpenoid structure.[2]
Biological Activity and Key Signaling Pathways
3-O-trans-p-coumaroyltormentic acid has demonstrated significant bioactivity, particularly in the fields of oncology and inflammation.
Studies have shown that this compound can inhibit the proliferation of breast cancer cells and, crucially, target the cancer stem cell (CSC) population responsible for tumor recurrence and metastasis.[2][4]
The mechanism involves:
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Inhibition of Mammosphere Formation : It effectively prevents the formation of mammospheres, an in-vitro characteristic of CSCs.[2][5]
-
Reduction of CSC Markers : Treatment leads to a decrease in the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-positive cells, both of which are established markers for breast CSCs.[2][4]
-
Downregulation of c-Myc : A primary mechanism of action is the reduction of the c-Myc protein, a critical transcription factor for CSC survival. The compound induces the degradation of c-Myc, leading to the downregulation of self-renewal genes like SOX2 and OCT4, ultimately inhibiting CSC proliferation and survival.[2][4][5]
The esterification of tormentic acid with a trans-p-coumaroyl group significantly enhances its anti-inflammatory properties.[3] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
The mechanism involves:
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Reduction of Pro-inflammatory Mediators : The compound effectively decreases cellular levels of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-8, CCL2, and CXCL5 in macrophages stimulated by lipopolysaccharide (LPS).[3]
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Inhibition of NF-κB Activation : It directly inhibits the activation of the NF-κB transcription factor. This has been observed in both TLR4-dependent (e.g., LPS-induced) and TLR4-independent models, indicating a broad inhibitory effect on this critical inflammatory pathway.[3]
References
- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of bioactive triterpenes by Eriobotrya japonica calli [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. 3-O-Trans-P-Coumaroyltormentic Acid | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
